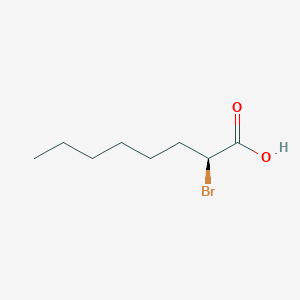
(S)-2-bromo-octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-bromo-octanoic acid is an organic compound with the molecular formula C8H15BrO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-2-bromo-octanoic acid can be synthesized through several methods. One common approach involves the bromination of octanoic acid. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as phosphorus tribromide (PBr3) or sulfur bromide (SBr2). The reaction is carried out under controlled conditions to ensure the selective formation of the (S)-enantiomer.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes. One such method includes the use of biocatalysts or chiral auxiliaries to achieve the desired enantioselectivity. These methods are designed to be efficient and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (S)-2-bromo-octanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form more complex molecules, such as ketones or aldehydes, using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Typically carried out in polar solvents like water or alcohols at moderate temperatures.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of the reducing agent.
Oxidation: Performed under acidic or basic conditions, depending on the oxidizing agent used.
Major Products:
Substitution: Formation of various substituted octanoic acid derivatives.
Reduction: Formation of 2-bromooctanol.
Oxidation: Formation of 2-bromooctanone or 2-bromooctanal.
Scientific Research Applications
(S)-2-bromo-octanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-bromo-octanoic acid involves its interaction with specific molecular targets. The bromine atom in the molecule can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing new drugs.
Comparison with Similar Compounds
2-Bromobutyric Acid: A shorter-chain analog with similar reactivity but different physical properties.
2-Bromohexanoic Acid: A medium-chain analog with comparable chemical behavior.
2-Bromodecanoic Acid: A longer-chain analog with distinct solubility and reactivity characteristics.
Uniqueness: (S)-2-bromo-octanoic acid is unique due to its specific chain length and chiral nature, which can influence its reactivity and interaction with biological molecules. Its distinct properties make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H15BrO2 |
|---|---|
Molecular Weight |
223.11 g/mol |
IUPAC Name |
(2S)-2-bromooctanoic acid |
InChI |
InChI=1S/C8H15BrO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1 |
InChI Key |
GTGTXZRPJHDASG-ZETCQYMHSA-N |
Isomeric SMILES |
CCCCCC[C@@H](C(=O)O)Br |
Canonical SMILES |
CCCCCCC(C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


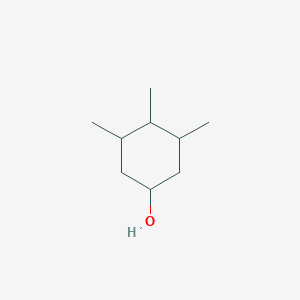
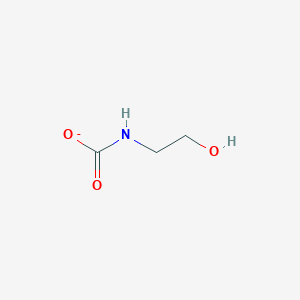
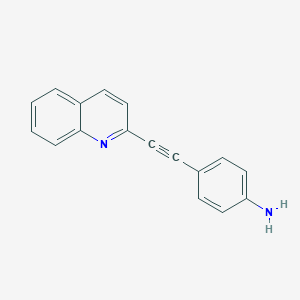
![2-chloro-5-[(5-methylsulfanyl-3,4-dihydro-2H-pyrrol-4-yl)methyl]pyridine](/img/structure/B8442617.png)
![2-Sulfamoyl-6-methoxythieno[3,2-b]pyridine](/img/structure/B8442618.png)
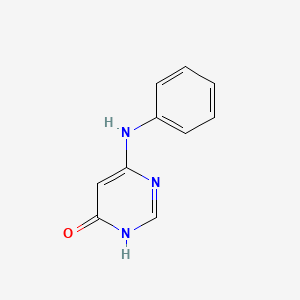
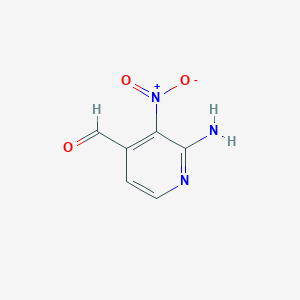
![3-[3-(3-Hydroxyprop-1-ynyl)phenyl]prop-2-yn-1-ol](/img/structure/B8442644.png)
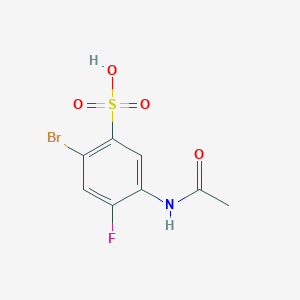
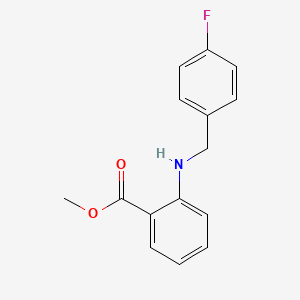
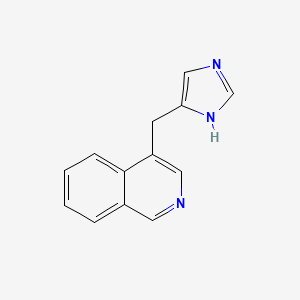
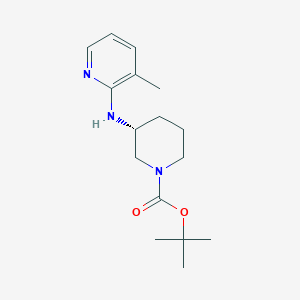
![2-(Difluoromethyl)-5-[(2-methylpropanoylamino)methyl]benzoic acid](/img/structure/B8442692.png)
![4-[4-(1-Naphthoyl)piperazin-1-yl]phenol](/img/structure/B8442694.png)
